

# Technical Guide: 17:0-14:1 PG-d5 Certificate of Analysis and Purity

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## Compound of Interest

Compound Name: 17:0-14:1 PG-d5

Cat. No.: B12398014

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity for **17:0-14:1 PG-d5** (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt). This deuterated phospholipid is a crucial internal standard for lipidomic analyses, enabling accurate quantification of phosphatidylglycerols (PGs) in complex biological samples through mass spectrometry. This document outlines the key quality control parameters, analytical methodologies, and relevant biological context for this standard.

## Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a certificate of analysis for **17:0-14:1 PG-d5**.

### Table 1: General Properties

Parameter	Specification
Chemical Name	1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt
Molecular Formula	C <sub>37</sub> H <sub>65</sub> D <sub>5</sub> NaO <sub>10</sub> P
Molecular Weight	733.94 g/mol
CAS Number	2342575-74-8
Physical State	Varies (e.g., solution in chloroform, powder)
Storage	-20°C
Stability	At least 1 year from date of receipt when stored as directed

**Table 2: Purity and Composition**

Analysis	Method	Specification
Purity	Thin-Layer Chromatography (TLC)	>99%
Isotopic Purity	Mass Spectrometry	Report Value
Identity	Mass Spectrometry, NMR	Conforms to structure

**Table 3: Representative Mass Spectrometry Data (Negative Ion Mode)**

Parameter	Value
Precursor Ion [M-H] <sup>-</sup>	m/z 732.5
Major Fragment Ions	m/z 269.2 (17:0 fatty acid)
	m/z 225.2 (14:1 fatty acid)
	m/z 171.0 (Glycerol-3-phosphate head group)

## Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of **17:0-14:1 PG-d5** are provided below.

### Thin-Layer Chromatography (TLC) for Purity Assessment

- **Stationary Phase:** Silica gel 60 Å TLC plate.
- **Mobile Phase:** A common solvent system for phospholipid separation is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 65:25:4, v/v/v).
- **Sample Preparation:** The **17:0-14:1 PG-d5** standard is dissolved in a suitable organic solvent, such as chloroform, to a concentration of approximately 1 mg/mL.
- **Application:** A small spot of the sample solution is applied to the TLC plate.
- **Development:** The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.
- **Visualization:** After development, the plate is dried and visualized using a suitable method. Common visualization techniques for phospholipids include iodine vapor, primuline spray, or a phosphate-specific stain (e.g., molybdenum blue).
- **Purity Assessment:** The purity is determined by the absence of secondary spots. The retention factor ( $R_f$ ) of the main spot is compared to that of a known standard if available.

### Mass Spectrometry (MS) for Identity and Isotopic Purity

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
- **Ionization Mode:** Negative ion mode is often preferred for the analysis of phospholipids as it provides clear fragmentation patterns.

- **Sample Infusion:** The sample is diluted in a suitable solvent (e.g., methanol/chloroform) and infused directly into the mass spectrometer.
- **MS1 Analysis:** The full scan mass spectrum is acquired to determine the mass-to-charge ratio ( $m/z$ ) of the intact molecule (precursor ion). For **17:0-14:1 PG-d5**, the expected  $[M-H]^-$  ion is at  $m/z$  732.5. The isotopic distribution is analyzed to confirm the incorporation of five deuterium atoms.
- **MS/MS (Tandem MS) Analysis:** The precursor ion is isolated and fragmented to produce a characteristic fragmentation pattern. The major fragment ions correspond to the neutral loss of the fatty acyl chains and the polar head group, confirming the identity of the phospholipid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent system that can solubilize the phospholipid, such as a mixture of deuterated chloroform ( $CDCl_3$ ) and deuterated methanol ( $CD_3OD$ ).
- **$^1H$  NMR:** Provides information on the proton environment in the molecule, confirming the presence of the fatty acyl chains and the glycerol backbone. The integration of the signals can be used to verify the relative number of protons.
- **$^{31}P$  NMR:** A single peak is expected, confirming the presence of the phosphate group. The chemical shift provides information about the chemical environment of the phosphorus atom.
- **$^2H$  NMR:** Can be used to confirm the location and incorporation of the deuterium atoms on the glycerol headgroup.

## Visualizations

### Logical Flow of Certificate of Analysis

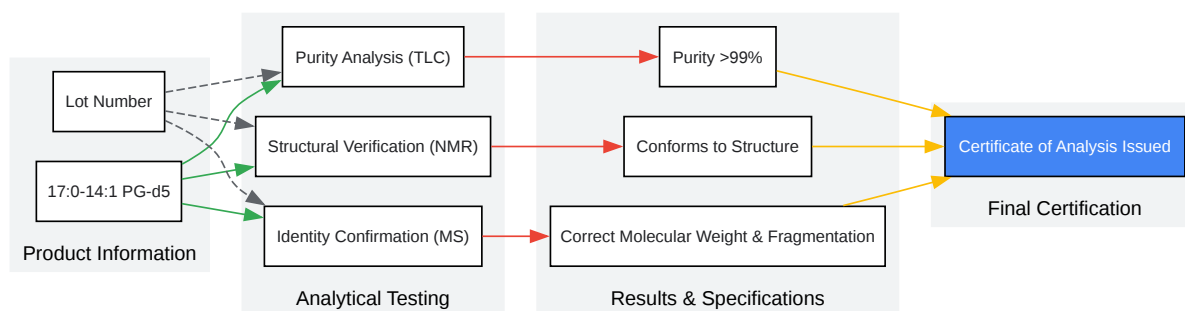


Figure 1: Certificate of Analysis Workflow

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Figure 1: Certificate of Analysis Workflow

## Representative Synthesis Workflow

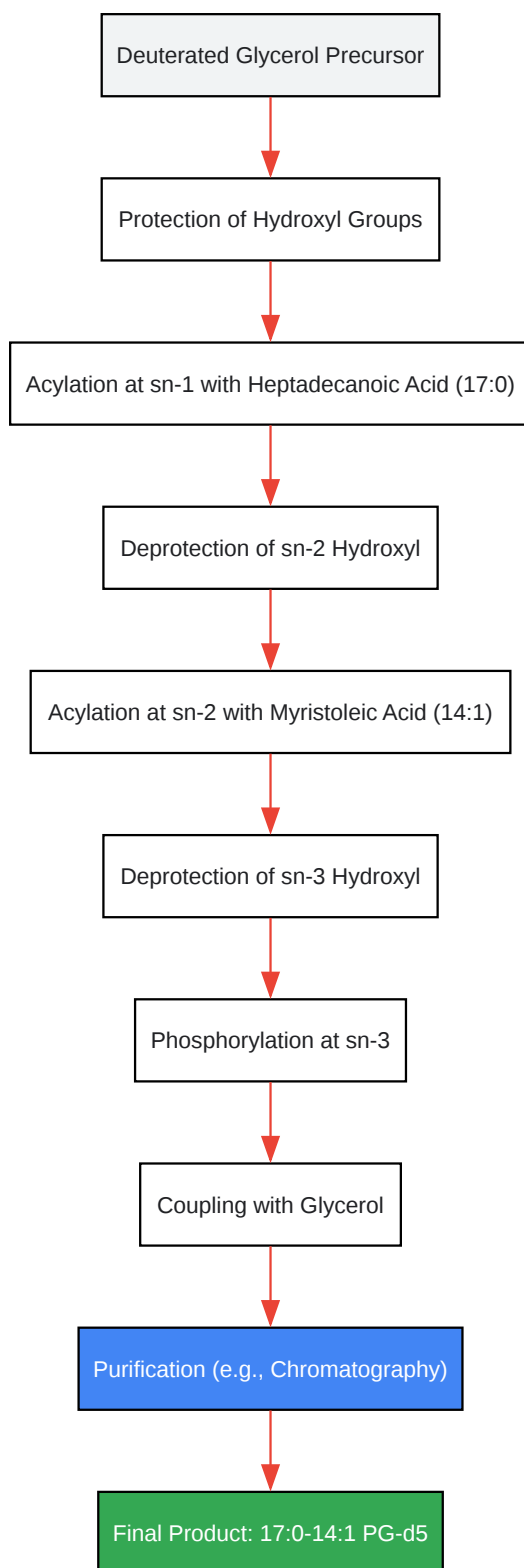


Figure 2: Representative Synthesis Workflow for a Deuterated Diacyl-PG

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Figure 2: Representative Synthesis Workflow for a Deuterated Diacyl-PG

## Phosphatidylglycerol Biosynthesis Pathway

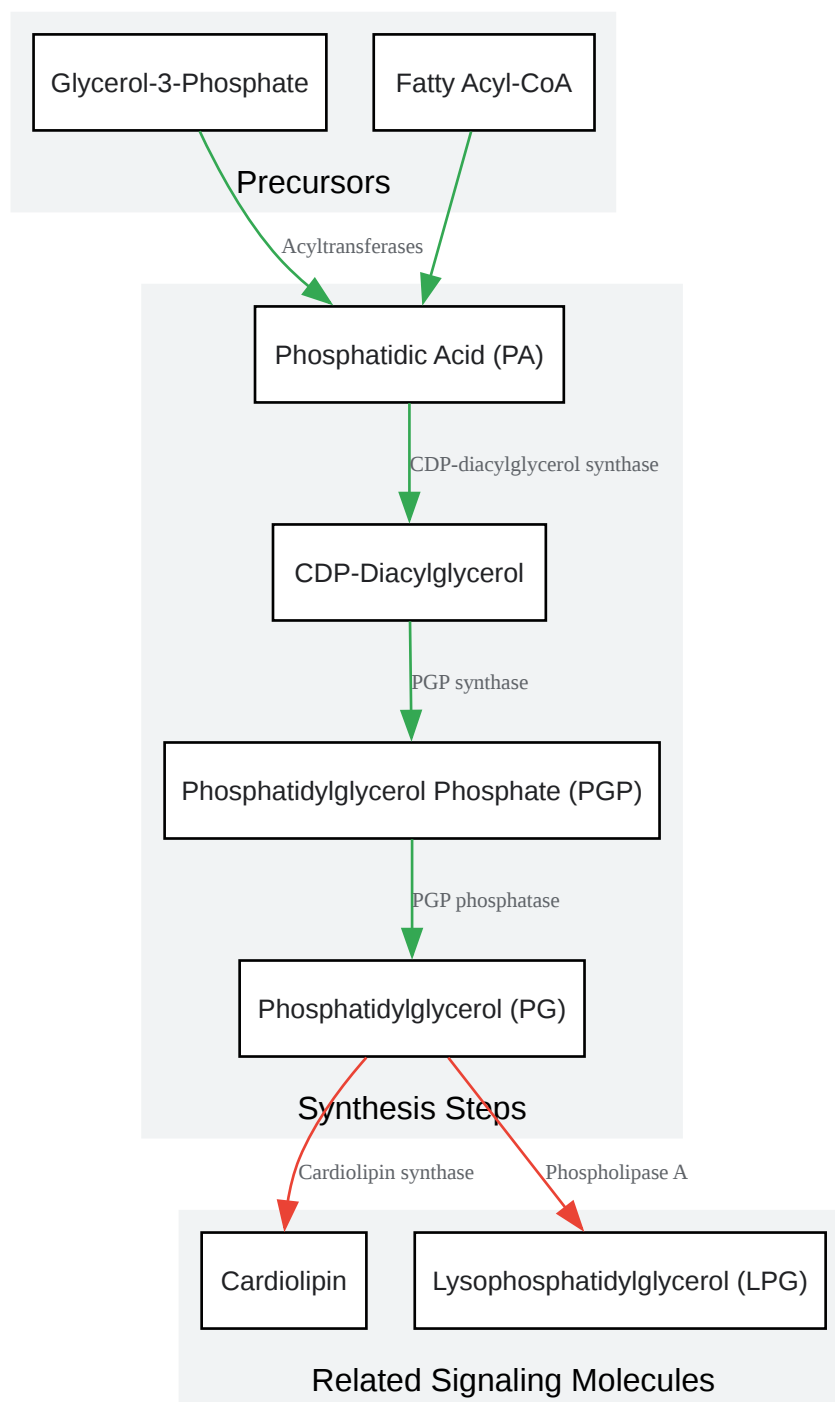


Figure 3: General Phosphatidylglycerol Biosynthesis Pathway

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Figure 3: General Phosphatidylglycerol Biosynthesis Pathway

## Role in Research and Drug Development

**17:0-14:1 PG-d5** serves as an indispensable tool in lipidomics research. Due to its structural similarity to endogenous PGs and its distinct mass, it is an ideal internal standard for mass spectrometry-based quantification. The odd-chain fatty acids (17:0 and 14:1) make it distinguishable from most naturally occurring even-chained PGs.

Phosphatidylglycerols themselves are involved in various biological processes. They are key components of bacterial and mitochondrial membranes and are precursors for cardiolipin synthesis. In mammals, PG is a critical component of pulmonary surfactant, essential for proper lung function. Furthermore, PGs and their metabolites, such as lysophosphatidylglycerols (LPGs), are emerging as important signaling molecules in inflammation and immune responses. Accurate quantification of PG species using standards like **17:0-14:1 PG-d5** is crucial for studying their roles in health and disease, and for the development of novel therapeutics targeting lipid metabolic pathways.

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